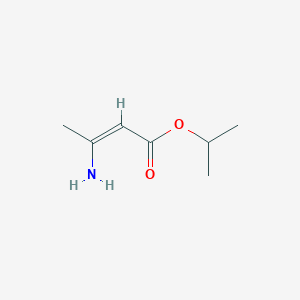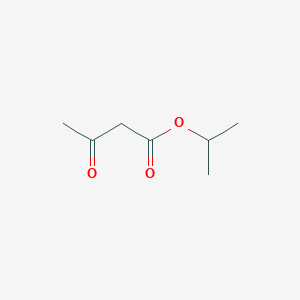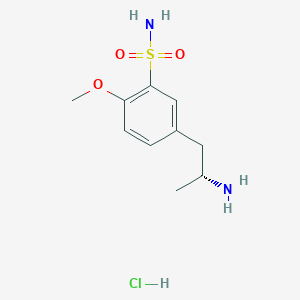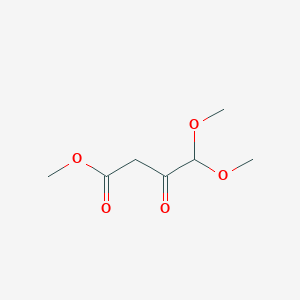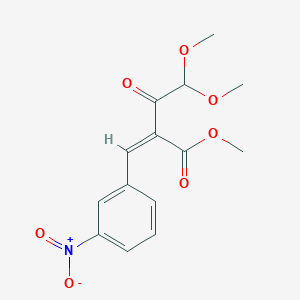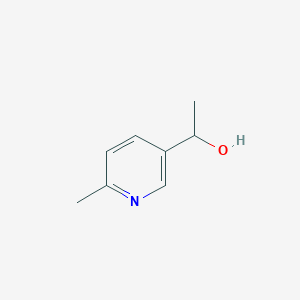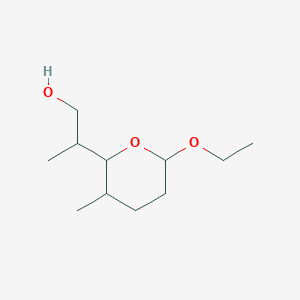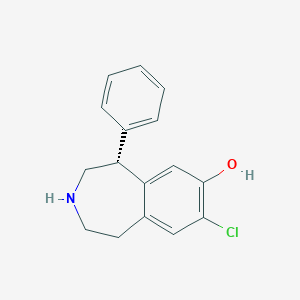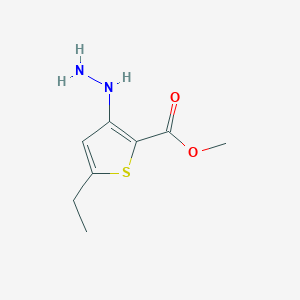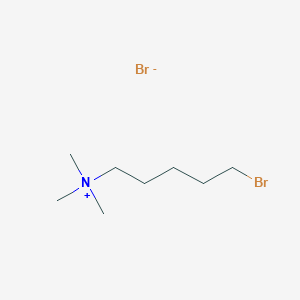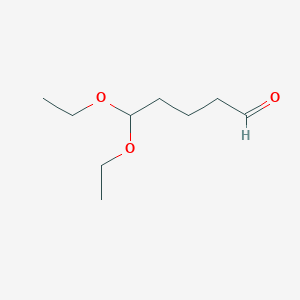
5,5-Diethoxypentanal
Overview
Description
5,5-Diethoxypentanal is an organic compound with the molecular formula C9H18O3. It is an aldehyde that features two ethoxy groups attached to the fifth carbon of a pentanal chain. This compound is used in various fields of synthetic chemistry, chemical biology, and biotechnology.
Mechanism of Action
Target of Action
5,5-Diethoxypentanal is a compound used in proteomics research
Mode of Action
It is known to be used in the synthesis of biomolecules , suggesting it may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of biomolecules , it can be inferred that it may play a role in various biochemical pathways.
Result of Action
It is known to be used in the synthesis of biomolecules , suggesting it may have some effect at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Diethoxypentanal can be synthesized through multiple routes. One common method involves the reaction of 2-pentenal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: 5,5-Diethoxypentanoic acid.
Reduction: 5,5-Diethoxypentanol.
Substitution: Products depend on the nucleophile used, such as 5,5-dimethoxypentanal if methanol is used as the nucleophile.
Scientific Research Applications
5,5-Diethoxypentanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the synthesis of biomolecules and as a precursor for formylation reactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxypentanal: Similar structure but with methoxy groups instead of ethoxy groups.
5,5-Diethoxyhexanal: Similar structure but with an additional carbon in the chain.
5,5-Diethoxybutanal: Similar structure but with one less carbon in the chain.
Uniqueness
5,5-Diethoxypentanal is unique due to its specific structure, which allows for a variety of chemical reactions and applications. Its ethoxy groups provide distinct reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5,5-diethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDQYPGTJOMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454592 | |
| Record name | 5,5-diethoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-96-2 | |
| Record name | 5,5-diethoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


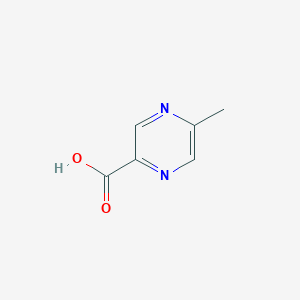
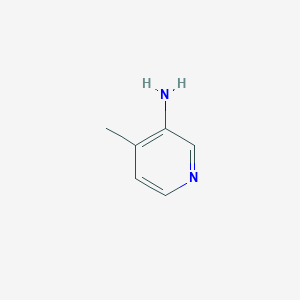
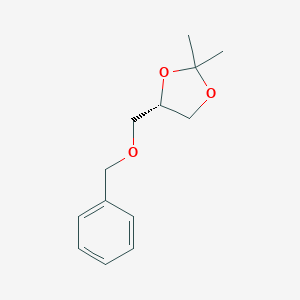
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
